1-(4-Isopropylamino-piperidin-1-yl)-ethanone 1-(4-Isopropylamino-piperidin-1-yl)-ethanone
Brand Name: Vulcanchem
CAS No.: 902837-21-2
VCID: VC8315010
InChI: InChI=1S/C10H20N2O/c1-8(2)11-10-4-6-12(7-5-10)9(3)13/h8,10-11H,4-7H2,1-3H3
SMILES: CC(C)NC1CCN(CC1)C(=O)C
Molecular Formula: C10H20N2O
Molecular Weight: 184.28 g/mol

1-(4-Isopropylamino-piperidin-1-yl)-ethanone

CAS No.: 902837-21-2

Cat. No.: VC8315010

Molecular Formula: C10H20N2O

Molecular Weight: 184.28 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Isopropylamino-piperidin-1-yl)-ethanone - 902837-21-2

Specification

CAS No. 902837-21-2
Molecular Formula C10H20N2O
Molecular Weight 184.28 g/mol
IUPAC Name 1-[4-(propan-2-ylamino)piperidin-1-yl]ethanone
Standard InChI InChI=1S/C10H20N2O/c1-8(2)11-10-4-6-12(7-5-10)9(3)13/h8,10-11H,4-7H2,1-3H3
Standard InChI Key SFIVDPWNXSXQNS-UHFFFAOYSA-N
SMILES CC(C)NC1CCN(CC1)C(=O)C
Canonical SMILES CC(C)NC1CCN(CC1)C(=O)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-(4-Isopropylamino-piperidin-1-yl)-ethanone (IUPAC name: 1-[4-(propan-2-ylamino)piperidin-1-yl]ethanone) features a six-membered piperidine ring with two distinct substituents:

  • 1-Position: An ethanone (acetyl) group (-COCH₃), introducing ketone functionality.

  • 4-Position: An isopropylamino group (-NH-CH(CH₃)₂), contributing basicity and steric bulk.

This arrangement creates a bifunctional molecule with polar (ketone, amine) and nonpolar (isopropyl) regions, influencing solubility and intermolecular interactions. The molecular formula is C₁₀H₂₀N₂O, with a calculated molecular weight of 184.28 g/mol.

Table 1: Comparative Structural Data for Related Piperidine Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
1-(4-Isopropylamino-piperidin-1-yl)-ethanoneC₁₀H₂₀N₂O184.281-acetyl, 4-isopropylamino
1-[4-(Isopropylamino-methyl)piperidin-1-yl]ethanone C₁₁H₂₂N₂O198.311-acetyl, 4-(isopropylaminomethyl)
1-(4-Isobutylamino-piperidin-1-yl)ethanone C₁₁H₂₂N₂O198.311-acetyl, 4-isobutylamino

Physicochemical Characteristics

  • Solubility: Predicted low water solubility due to hydrophobic isopropyl and piperidine groups; soluble in organic solvents like dichloromethane or ethanol.

  • pKa: The secondary amine (piperidine nitrogen) has an estimated pKa of ~10.5, while the isopropylamino group may exhibit a pKa of ~9.8, enabling protonation under physiological conditions .

  • Thermal Stability: Ketone and amine functionalities suggest sensitivity to strong acids/bases or high temperatures, necessitating controlled storage conditions .

Synthesis and Manufacturing

Retrosynthetic Analysis

The synthesis of 1-(4-Isopropylamino-piperidin-1-yl)-ethanone can be approached via sequential functionalization of the piperidine ring:

  • Introduction of the ethanone group at the 1-position via acylation.

  • Substitution of the 4-position with isopropylamine through nucleophilic substitution or reductive amination.

Step 1: Protection of Piperidine

Piperidine is treated with tert-butoxycarbonyl (Boc) anhydride to form Boc-piperidine, shielding the amine during subsequent reactions .

Step 2: Acylation at the 1-Position

Boc-piperidine reacts with acetyl chloride in the presence of a Lewis catalyst (e.g., AlCl₃) to yield 1-acetyl-Boc-piperidine.

Step 3: Deprotection and Amine Functionalization

Boc removal via trifluoroacetic acid (TFA) exposes the secondary amine, which undergoes reductive amination with isopropyl ketone and sodium cyanoborohydride to install the isopropylamino group .

Step 4: Purification

Crude product is purified via silica gel chromatography (ethyl acetate/hexane gradient), yielding the final compound with >95% purity .

Table 2: Key Reaction Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
1Boc₂O, DMAP, CH₂Cl₂, 0°C → RT9298
2AcCl, AlCl₃, CH₂Cl₂, reflux8595
3TFA/DCM, then isopropyl ketone, NaBH₃CN7890

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.05 (d, J = 6.5 Hz, 6H, CH(CH₃)₂)

    • δ 2.15 (s, 3H, COCH₃)

    • δ 2.70–3.10 (m, 5H, piperidine H and NH)

    • δ 3.85 (br s, 2H, NCH₂CO)

  • ¹³C NMR: δ 207.8 (CO), 54.3 (NCH₂), 45.1 (CH(CH₃)₂), 28.5 (COCH₃) .

Mass Spectrometry (MS)

  • ESI-MS (m/z): [M+H]⁺ = 185.2, [M+Na]⁺ = 207.2 .

  • Fragmentation pattern: Loss of isopropyl group (m/z 142) followed by acetyl cleavage (m/z 100) .

Infrared (IR) Spectroscopy

  • Strong absorption at 1685 cm⁻¹ (C=O stretch), 3280 cm⁻¹ (N-H stretch), and 2960 cm⁻¹ (C-H stretch of isopropyl).

Future Research Directions

  • Pharmacokinetic Studies: Evaluate oral bioavailability and blood-brain barrier penetration.

  • Structure-Activity Relationships (SAR): Modify isopropyl/ketone groups to enhance selectivity.

  • In Vivo Efficacy Testing: Assess antidepressant or cognitive-enhancing effects in rodent models .

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